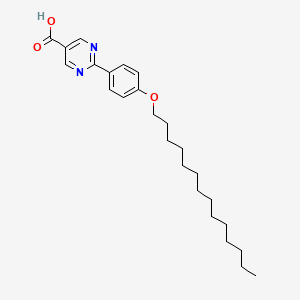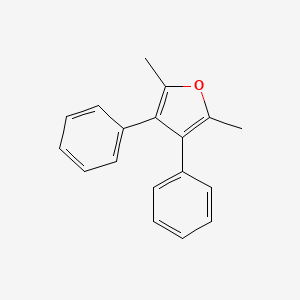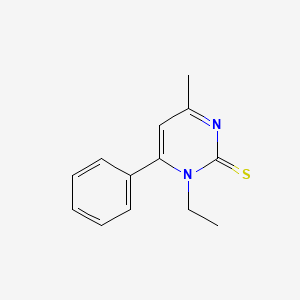
4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-5-chloropyridazine and phenylhydrazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or acetic acid. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include steps for recycling solvents and minimizing waste.
化学反応の分析
Types of Reactions
4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further research and experimental validation.
類似化合物との比較
Similar Compounds
4-Bromo-5-chloro-2-methylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of a phenyl group.
4-Bromo-5-chloro-2-phenylpyrimidin-4(3H)-one: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
4-Bromo-5-chloro-2-phenylpyrazin-2(1H)-one: Similar structure but with a pyrazine ring instead of a pyridazine ring.
Uniqueness
4-Bromo-5-chloro-2-phenylpyridazin-3(2H)-one is unique due to the specific arrangement of its substituents and the presence of the pyridazine ring
特性
CAS番号 |
65269-62-7 |
|---|---|
分子式 |
C10H6BrClN2O |
分子量 |
285.52 g/mol |
IUPAC名 |
4-bromo-5-chloro-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C10H6BrClN2O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H |
InChIキー |
KKELJAAAXHXMRD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole](/img/structure/B12910394.png)




![1'-(4-Butoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12910426.png)

![7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12910437.png)






